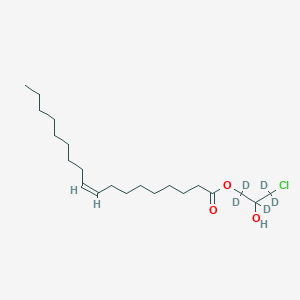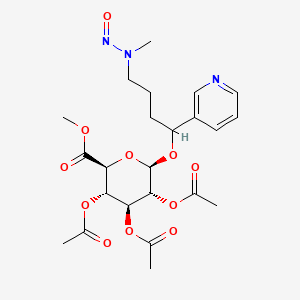
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol O-2,3,4-Tri-O-acetyl-beta-D-glucuronic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol O-2,3,4-Tri-O-acetyl-beta-D-glucuronic Acid Methyl Ester is a complex organic compound. It is a derivative of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol, which is known for its presence in tobacco and its role as a potent carcinogen. The addition of the O-2,3,4-Tri-O-acetyl-beta-D-glucuronic Acid Methyl Ester moiety is designed to enhance its solubility and bioavailability, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol O-2,3,4-Tri-O-acetyl-beta-D-glucuronic Acid Methyl Ester typically involves multiple steps:
Formation of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol: This step involves the nitrosation of 1-(3-pyridyl)-1-butanol using nitrosating agents such as sodium nitrite in the presence of an acid.
Acetylation of beta-D-glucuronic Acid: Beta-D-glucuronic acid is acetylated using acetic anhydride in the presence of a catalyst like pyridine to form O-2,3,4-Tri-O-acetyl-beta-D-glucuronic acid.
Esterification: The final step involves the esterification of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol with O-2,3,4-Tri-O-acetyl-beta-D-glucuronic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrosamine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitrosamine group, converting it to an amine.
Substitution: The acetyl groups can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like hydroxylamine or hydrazine in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Hydroxyl or hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry
The compound is used as a model to study nitrosamine chemistry and its interactions with various biological molecules.
Biology
It serves as a probe to understand the metabolic pathways of nitrosamines and their detoxification mechanisms in living organisms.
Medicine
Research focuses on its role as a carcinogen and the development of inhibitors to block its formation or activity.
Industry
Mécanisme D'action
The compound exerts its effects primarily through its nitrosamine moiety, which can form DNA adducts leading to mutations and cancer. The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Nitrosodimethylamine: Another potent carcinogenic nitrosamine.
N-Nitrosopyrrolidine: A structurally similar nitrosamine with carcinogenic properties.
Uniqueness
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol O-2,3,4-Tri-O-acetyl-beta-D-glucuronic Acid Methyl Ester is unique due to its enhanced solubility and bioavailability, making it more suitable for in vivo studies compared to other nitrosamines.
Propriétés
Formule moléculaire |
C23H31N3O11 |
|---|---|
Poids moléculaire |
525.5 g/mol |
Nom IUPAC |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[4-[methyl(nitroso)amino]-1-pyridin-3-ylbutoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C23H31N3O11/c1-13(27)33-18-19(34-14(2)28)21(35-15(3)29)23(37-20(18)22(30)32-5)36-17(9-7-11-26(4)25-31)16-8-6-10-24-12-16/h6,8,10,12,17-21,23H,7,9,11H2,1-5H3/t17?,18-,19-,20-,21+,23+/m0/s1 |
Clé InChI |
BCLJPJDJCJTGOS-YXSXYNFXSA-N |
SMILES isomérique |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(CCCN(C)N=O)C2=CN=CC=C2)C(=O)OC)OC(=O)C |
SMILES canonique |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(CCCN(C)N=O)C2=CN=CC=C2)C(=O)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


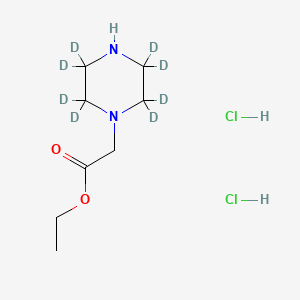
![(6ss,11ss,16a)-16,17-[(Butylidene)bis(oxy)]-6,11-dihydroxypregna-21-acetyloxy-1,4-diene-3,20-dione](/img/structure/B13840677.png)
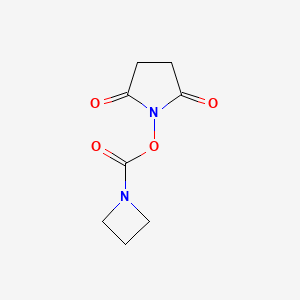

![2-[(1R)-8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid](/img/structure/B13840686.png)
![2-[(1R)-1-Amino-2-methoxyethyl]-5-fluorophenol hydrochloride](/img/structure/B13840690.png)
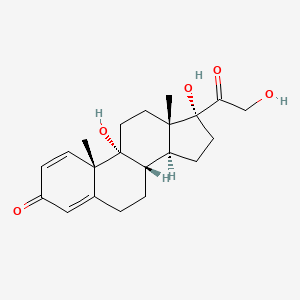
![2-[2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B13840698.png)

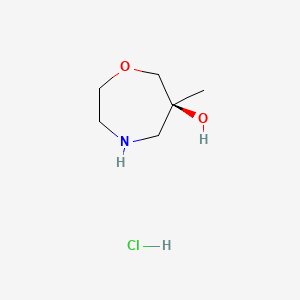
![7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione](/img/structure/B13840719.png)
![[4-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]phenyl] 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoate](/img/structure/B13840724.png)
